molecular formula C4H8Cl2O2 B14494698 3,4-Dichlorobutane-1,2-diol CAS No. 64205-83-0

3,4-Dichlorobutane-1,2-diol

Cat. No.: B14494698
CAS No.: 64205-83-0
M. Wt: 159.01 g/mol
InChI Key: LDOQHQCRWONJRZ-UHFFFAOYSA-N
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Description

3,4-Dichlorobutane-1,2-diol is a chlorinated diol with hydroxyl groups at positions 1 and 2 and chlorine substituents at positions 3 and 4 of a butane backbone. The chlorine atoms enhance lipophilicity, influencing interactions in organic synthesis and biological systems. This compound is notable for its applications in stereochemical studies and as a precursor in organochlorine synthesis.

Properties

CAS No.

64205-83-0

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

3,4-dichlorobutane-1,2-diol

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(6)4(8)2-7/h3-4,7-8H,1-2H2

InChI Key

LDOQHQCRWONJRZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CCl)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutane-1,2-diol can be synthesized through the chlorination of butane-1,2-diol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (e.g., aldehydes or ketones) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3,4-dichlorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed:

    Oxidation: Formation of 3,4-dichlorobutanedione.

    Reduction: Formation of 3,4-dichlorobutane.

    Substitution: Formation of various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichlorobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated diols on biological systems. It may serve as a model compound for studying the metabolism and toxicity of chlorinated organic compounds.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobutane-1,2-diol involves its interaction with molecular targets through its hydroxyl and chlorine functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Structural and Reactivity Differences

The number and position of chlorine atoms significantly alter physicochemical properties. Key comparisons include:

Compound Substituents Molecular Formula Key Features Biological/Reactivity Notes
3,4-Dichlorobutane-1,2-diol Cl at C3, C4; OH at C1, C2 C₄H₈Cl₂O₂ High lipophilicity; potential for dual substitution reactions Enhanced reactivity in SN2 pathways
3-Chlorobutane-1,2-diol Cl at C3; OH at C1, C2 C₄H₉ClO₂ Single chlorine reduces steric hindrance; chiral center at C3 Used in stereochemical studies
(R,S)-1,2,3,4-Tetrachlorobutane Cl at C1–C4 C₄H₆Cl₄ Fully chlorinated backbone; no hydroxyl groups High reactivity in elimination reactions
3,4-Dichloro-4-phenylbutane-1,2-diol Cl at C3, C4; phenyl at C4 C₁₀H₁₂Cl₂O₂ Aromatic ring adds steric bulk and π-π interaction potential Limited solubility in polar solvents

Key Observations :

  • Chlorine Count : Increased chlorine atoms (e.g., tetrachlorobutane ) correlate with higher reactivity in dehydrohalogenation but reduce solubility.
  • Positional Effects : Chlorine at C3 (as in 3-Chlorobutane-1,2-diol ) preserves diol functionality for hydrogen bonding, while dichloro substitution (C3 and C4) enhances electrophilicity.

Comparison with Positional Isomers and Non-Chlorinated Diols

Positional Isomers

Compound Structure Key Differences Reactivity/Applications
2-Chlorobutane-1,2-diol Cl at C2; OH at C1, C2 Chlorine near hydroxyl groups increases acidity Participates in intramolecular H-bonding
Butane-1,2-diol No chlorine; OH at C1, C2 Lacks electrophilic sites; high water solubility Industrial solvent; low toxicity

Non-Chlorinated Cyclic and Linear Diols

Compound Structure Key Features Unique Properties
Cyclobutane-1,2-diol Four-membered ring Ring strain enhances reactivity in ring-opening reactions Used in polymer synthesis
Butane-2,3-diol OH at C2, C3 Isomeric hydroxyl positioning affects hydrogen bonding Preferential substrate in microbial pathways

Key Observations :

  • Hydroxyl Positioning : Butane-2,3-diol and propane-1,2-diol lack chlorine but show divergent metabolic interactions due to isomerism.
  • Ring Strain : Cyclic diols (e.g., cyclobutane-1,2-diol ) exhibit unique strain-driven reactivity compared to linear analogs.

Stereochemical Considerations

The chiral centers in this compound (at C2 and C3) enable enantiomer-specific interactions, contrasting with:

  • 3-Chlorobutane-1,2-diol : Single chiral center at C3 .
  • (1S,2S)-Cyclohexane-1,2-diol : Stereochemistry dictates selectivity in asymmetric catalysis .

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